3-(4-Phenoxyphenyl)propanoic acid

Descripción general

Descripción

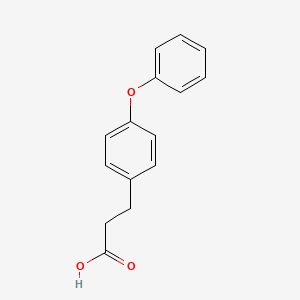

3-(4-Phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O3 It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)propanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, making it environmentally friendly .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3-(4-Phenoxyphenyl)propanoic acid exhibits antimicrobial properties against various bacterial strains. A study indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis, which suggests its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases. This property could be beneficial for developing new treatments for conditions such as arthritis and other inflammatory disorders.

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. The compound's structure allows it to bind effectively to the enzyme's active site, potentially improving insulin sensitivity in cellular models.

Cosmetic Applications

The compound is also being explored for use in cosmetic formulations, particularly as an anti-aging agent. Patents have been filed that describe compositions containing this compound aimed at preventing skin sagging and loss of luster. These formulations leverage the compound's biological properties to enhance skin health and appearance .

Agricultural Applications

Research indicates that this compound may play a role in plant physiology. It has been identified in plant juices and is thought to contribute to growth and development processes in plants such as apple trees. Its presence in xylem fluid suggests it may be involved in signaling pathways that regulate plant metabolism and response to environmental stimuli .

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure makes it an attractive candidate for creating specialty chemicals and polymers with tailored properties for various industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound against several bacterial strains demonstrated significant activity, with minimal inhibitory concentrations comparable to standard antibiotics. This research highlights its potential as a natural antimicrobial agent in food preservation and medical applications.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments revealed that the compound could significantly reduce cytokine levels in activated macrophages, suggesting its utility in developing new anti-inflammatory drugs. This research supports further exploration into its mechanisms and therapeutic potential.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Effective against various bacterial strains; reduces cytokine production |

| Cosmetic Applications | Anti-aging formulations | Prevents skin sagging; enhances skin appearance |

| Agricultural Applications | Role in plant growth and development | Identified in plant juices; influences metabolic pathways |

| Material Science | Building block for complex molecules | Used in specialty chemicals and polymers |

Mecanismo De Acción

The exact mechanism of action of 3-(4-Phenoxyphenyl)propanoic acid is not fully understood. it is believed to inhibit the enzyme cyclooxygenase, similar to other non-steroidal anti-inflammatory drugs. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Comparación Con Compuestos Similares

Fenoprofen: A non-steroidal anti-inflammatory drug with a similar structure, used for pain relief and inflammation reduction.

3-(4-Ethoxyphenyl)propanoic acid: Another derivative with an ethoxy group instead of a phenoxy group.

Uniqueness: 3-(4-Phenoxyphenyl)propanoic acid is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

3-(4-Phenoxyphenyl)propanoic acid is an organic compound with significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- CAS Number : 20062-91-3

The compound features a phenoxy group attached to a phenyl ring, linked to a propanoic acid moiety. This unique structure contributes to its biological activities.

This compound primarily functions by inhibiting prostaglandin synthesis. This is achieved through:

- Enzyme Interaction : It decreases the activity of cyclooxygenase (COX), an enzyme critical for the biosynthesis of prostaglandins, leading to reduced inflammation and pain.

- Cellular Effects : The compound modulates cell signaling pathways related to lipid metabolism and inflammation, influencing gene expression and altering metabolic enzyme activities.

Pharmacokinetics

This compound is recognized as a xenobiotic metabolite in humans, detectable in plasma and urine. Its pharmacokinetic profile indicates that it can be absorbed effectively and has a notable half-life, which supports its potential therapeutic use in managing inflammation.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models, it has been shown to:

- Reduce edema formation in carrageenan-induced paw edema models.

- Alleviate pain responses in formalin-induced pain assays.

Influence on Lipid Metabolism

The compound has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. This interaction can lead to:

- Altered lipid profiles in treated cells.

- Modulation of metabolic pathways affecting energy production.

Dosage Effects in Animal Models

Studies have demonstrated that dosage significantly influences the biological effects of this compound:

- Low Doses : Positive modulation of lipid metabolism and anti-inflammatory effects.

- High Doses : Potential toxicity, including liver damage and metabolic disturbances.

Study on Inflammatory Response

In a controlled study involving rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to a control group. The study highlighted its efficacy at doses ranging from 10 to 50 mg/kg body weight.

Anticancer Potential

While primarily studied for its anti-inflammatory properties, there is emerging interest in its potential anticancer effects. In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as A549 (non-small cell lung cancer). However, further research is necessary to establish these effects conclusively .

Data Summary Table

Propiedades

IUPAC Name |

3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZKHFWFUASCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621884 | |

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-91-3 | |

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.